3-Methyl-5-(1-methyl-4-pyrazolyl)phenylboronic acid pinacol ester
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Overview
Description
3-Methyl-5-(1-methyl-4-pyrazolyl)phenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. Boronic esters are highly valuable building blocks in organic chemistry, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling . This compound is known for its stability and reactivity, making it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-methyl-4-pyrazolyl)phenylboronic acid pinacol ester typically involves the reaction of 3-Methyl-5-(1-methyl-4-pyrazolyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(1-methyl-4-pyrazolyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Radical initiators and specific solvents are used to facilitate the reaction.
Major Products Formed
Scientific Research Applications
3-Methyl-5-(1-methyl-4-pyrazolyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-5-(1-methyl-4-pyrazolyl)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. In the Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the boronic ester .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Methyl-5-(1-methyl-4-pyrazolyl)phenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective reactivity is required .
Properties
Molecular Formula |
C17H23BN2O2 |
---|---|
Molecular Weight |
298.2 g/mol |
IUPAC Name |
1-methyl-4-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole |
InChI |
InChI=1S/C17H23BN2O2/c1-12-7-13(14-10-19-20(6)11-14)9-15(8-12)18-21-16(2,3)17(4,5)22-18/h7-11H,1-6H3 |
InChI Key |
SEJCPRQPGRVUGQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3=CN(N=C3)C)C |
Origin of Product |
United States |
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